molecular formula C10H9ClN2O B1352976 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide CAS No. 90772-87-5

2-chloro-N-[4-(cyanomethyl)phenyl]acetamide

Cat. No. B1352976
CAS RN: 90772-87-5
M. Wt: 208.64 g/mol
InChI Key: PZQDQLNOJDDHMM-UHFFFAOYSA-N
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Patent
US05380724

Procedure details

2-Chloroacetyl chloride (3.3 ml, 5.0 g, 44 mmol) was added dropwise at 10°-15° C. to a solution of 4-aminobenzylcyanide (5.3 g, 40 mmol) in dimethyl acetamide (20 ml) and the mixture was stirred at room temperature for one hour. After pouring into water the precipitate was collected, washed with water and dried over P2O5 under reduced pressure to give the title compound (7.33 g) as nearly colorless crystals, yield: 87.8%, mp 124°-125° C.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87.8%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[NH2:6][C:7]1[CH:15]=[CH:14][C:10]([CH2:11][C:12]#[N:13])=[CH:9][CH:8]=1.O>CC(N(C)C)=O>[Cl:1][CH2:2][C:3]([NH:6][C:7]1[CH:15]=[CH:14][C:10]([CH2:11][C:12]#[N:13])=[CH:9][CH:8]=1)=[O:4]

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
5.3 g
Type
reactant
Smiles
NC1=CC=C(CC#N)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)NC1=CC=C(CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.33 g
YIELD: PERCENTYIELD 87.8%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.